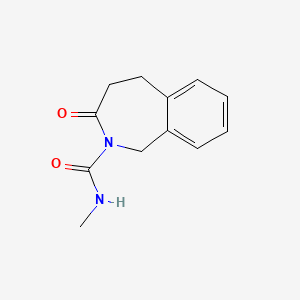
2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo- is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This particular compound features a benzene ring fused to an azepine ring, with additional functional groups that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo- can be achieved through various methods. One common approach involves the cyclization of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . This method provides a straightforward route to the desired benzazepine structure.
Industrial Production Methods
Industrial production of benzazepine derivatives often involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Specific details on the industrial production of this compound are limited, but general principles of heterocyclic synthesis apply.
Análisis De Reacciones Químicas
Types of Reactions
2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly at the benzene ring, can introduce new substituents that modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups to the benzene ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Benzazepine derivatives have shown promise in modulating biological pathways, making them candidates for drug development.
Industry: The compound’s unique chemical properties make it useful in developing new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo- include other benzazepine derivatives such as:
- 1-Benzazepines
- 3-Benzazepines
- Benzodiazepines
- Oxazepines
- Thiazepines
Uniqueness
What sets 2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo- apart is its specific functional groups and the resulting chemical properties
Propiedades
Número CAS |
66276-09-3 |
|---|---|
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
N-methyl-3-oxo-4,5-dihydro-1H-2-benzazepine-2-carboxamide |
InChI |
InChI=1S/C12H14N2O2/c1-13-12(16)14-8-10-5-3-2-4-9(10)6-7-11(14)15/h2-5H,6-8H2,1H3,(H,13,16) |
Clave InChI |
YAQRYOIJMHIUCO-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N1CC2=CC=CC=C2CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


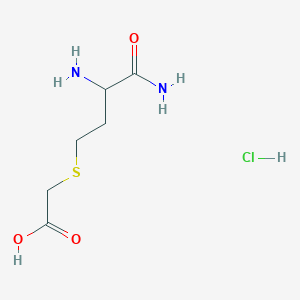

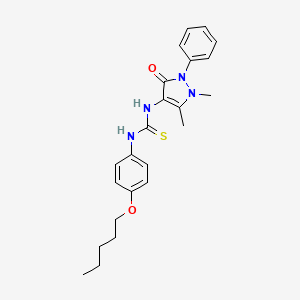
![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)



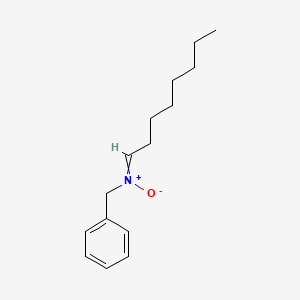
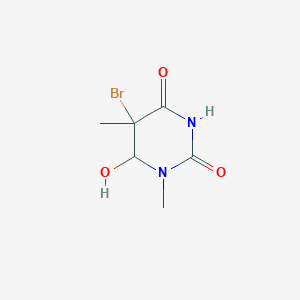
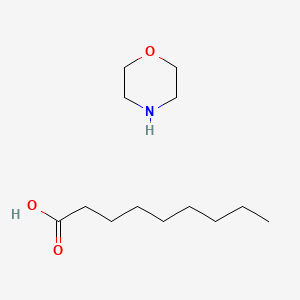
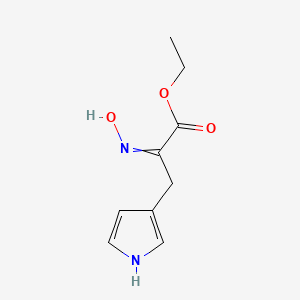
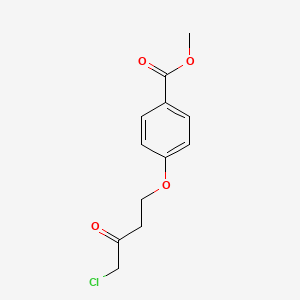
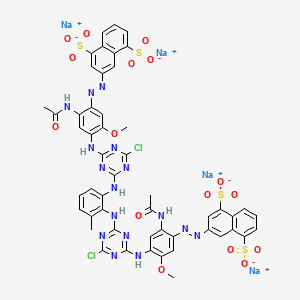
![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)
